Cas no 76390-95-9 (6-methyl-2-oxoHeptanoic acid)

6-methyl-2-oxoHeptanoic acid 化学的及び物理的性質
名前と識別子
-
- 6-methyl-2-oxoHeptanoic acid
- UKFYEQPRZKSNON-UHFFFAOYSA-N
- SCHEMBL2171421
- 76390-95-9
- 6-Methyl-2-oxoheptanoicacid
- DA-19702
- BDA39095
- EN300-255271
-
- MDL: MFCD20640257
- インチ: InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)
- InChIKey: UKFYEQPRZKSNON-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 158.094294304Da
- どういたいしつりょう: 158.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 54.4Ų
6-methyl-2-oxoHeptanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255271-5.0g |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 5.0g |
$3520.0 | 2024-06-19 | |
Enamine | EN300-255271-0.1g |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 0.1g |
$420.0 | 2024-06-19 | |
Enamine | EN300-255271-10g |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 10g |
$5221.0 | 2023-09-14 | |
1PlusChem | 1P01C3UZ-500mg |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 500mg |
$1233.00 | 2024-04-21 | |
A2B Chem LLC | AW43691-2.5g |
6-Methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 2.5g |
$2540.00 | 2024-04-19 | |
Aaron | AR01C43B-500mg |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 500mg |
$1328.00 | 2023-12-14 | |
Enamine | EN300-255271-0.05g |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 0.05g |
$282.0 | 2024-06-19 | |
Enamine | EN300-255271-2.5g |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 90% | 2.5g |
$2379.0 | 2024-06-19 | |
TRC | B498170-10mg |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 10mg |
$ 95.00 | 2022-06-07 | ||
TRC | B498170-50mg |
6-methyl-2-oxoheptanoic acid |
76390-95-9 | 50mg |
$ 320.00 | 2022-06-07 |
6-methyl-2-oxoHeptanoic acid 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
6-methyl-2-oxoHeptanoic acidに関する追加情報
Introduction to 6-methyl-2-oxoHeptanoic acid (CAS No. 76390-95-9)
6-methyl-2-oxoHeptanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 76390-95-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a seven-carbon chain with a ketone group at the second position and a methyl substituent at the sixth, exhibits unique structural and functional properties that make it valuable in various chemical syntheses and biological applications.
The compound belongs to the class of β-keto acids, which are known for their versatile reactivity and role as intermediates in metabolic pathways. The presence of both a keto group and a carboxylic acid moiety in 6-methyl-2-oxoHeptanoic acid allows it to participate in a wide range of chemical reactions, including condensation, oxidation, and reduction processes. These reactions are fundamental in the synthesis of more complex molecules, making this compound a crucial building block in organic synthesis.
In recent years, 6-methyl-2-oxoHeptanoic acid has garnered attention in the field of drug discovery due to its potential biological activities. Studies have suggested that this compound may exhibit properties relevant to inflammation modulation and enzyme inhibition. The structural features of 6-methyl-2-oxoHeptanoic acid, particularly the β-keto group, are reminiscent of molecules known to interact with biological targets such as proteases and kinases. This has prompted researchers to explore its utility as a scaffold for developing novel therapeutic agents.
One of the most intriguing aspects of 6-methyl-2-oxoHeptanoic acid is its role in biosynthetic pathways. In microorganisms, similar compounds are often involved in the degradation of fatty acids and the synthesis of amino acids. The structural motif of 6-methyl-2-oxoHeptanoic acid aligns with intermediates found in these pathways, suggesting that it could serve as a precursor or a regulatory molecule in microbial metabolism. This hypothesis is supported by computational studies that have modeled the interactions between 6-methyl-2-oxoHeptanoic acid and enzymes from various organisms.
The synthesis of 6-methyl-2-oxoHeptanoic acid can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity. One common method involves the oxidation of 6-methylheptanone using oxidizing agents such as potassium permanganate or chromium-based reagents. Alternatively, carboxylation reactions starting from acetyl-CoA derivatives can be employed to introduce the carboxylic acid functionality. These synthetic strategies highlight the compound's versatility and its potential for industrial-scale production.
Recent advancements in green chemistry have also influenced the synthesis of 6-methyl-2-oxoHeptanoic acid. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption. For instance, enzymatic routes using ketone reductases or carboxylases have shown promise in producing high yields of 6-methyl-2-oxoHeptanoic acid under mild conditions. Such innovations not only enhance sustainability but also improve the economic feasibility of producing this compound for research and industrial applications.
The pharmacological potential of 6-methyl-2-oxoHeptanoic acid has been further investigated through cell-based assays and animal models. Preliminary studies have demonstrated that derivatives of this compound can modulate inflammatory responses by inhibiting key signaling pathways involved in cytokine production. Additionally, its ability to interact with mitochondrial enzymes has raised interest in its potential role in energy metabolism regulation. These findings underscore the importance of exploring 6-methyl-2-oxoHeptanoic acid as a lead compound for drug development.
In conclusion, 6-methyl-2-oxoHeptanoic acid (CAS No. 76390-95-9) is a multifaceted compound with significant implications in organic synthesis, biosynthesis, and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in synthetic chemistry. Moreover, its potential biological activities position it as a promising candidate for developing new therapeutic agents targeting inflammation and metabolic disorders. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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